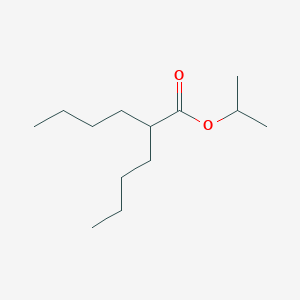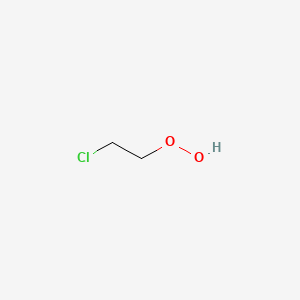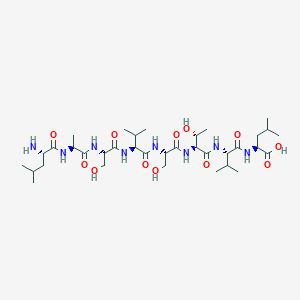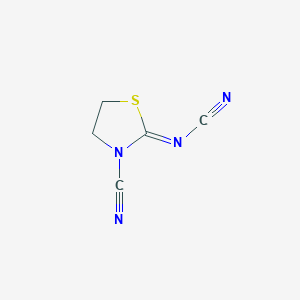![molecular formula C21H34N4O4 B14231764 3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid CAS No. 819883-49-3](/img/structure/B14231764.png)
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzoic acid core substituted with two 6-aminohexanoyl groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core and subsequent functionalization with 6-aminohexanoyl groups. The general synthetic route can be summarized as follows:
Preparation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including Friedel-Crafts acylation of benzene with acyl chlorides, followed by oxidation to form the carboxylic acid group.
Functionalization with 6-Aminohexanoyl Groups: The introduction of 6-aminohexanoyl groups can be achieved through amide bond formation reactions. This typically involves the reaction of the benzoic acid core with 6-aminohexanoic acid or its derivatives under dehydrative conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing amide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including polymers and coordination compounds.
Biology: The compound’s amide and amino groups make it suitable for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals, materials science, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid involves its interaction with molecular targets through its functional groups. The amide and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzyme inhibition by binding to active sites or allosteric sites, thereby modulating enzyme function.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid: Unique due to its specific substitution pattern and functional groups.
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents, such as 3,5-dimethylbenzoic acid or 3,5-dichlorobenzoic acid.
Aminohexanoic acid derivatives: Compounds with similar aminohexanoyl groups but different core structures.
Properties
CAS No. |
819883-49-3 |
|---|---|
Molecular Formula |
C21H34N4O4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3,5-bis[(6-aminohexanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C21H34N4O4/c22-9-5-1-3-7-19(26)24-14-16-11-17(13-18(12-16)21(28)29)15-25-20(27)8-4-2-6-10-23/h11-13H,1-10,14-15,22-23H2,(H,24,26)(H,25,27)(H,28,29) |
InChI Key |
OYNUYZMQRWSGOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CNC(=O)CCCCCN)C(=O)O)CNC(=O)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)

![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)

![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)


